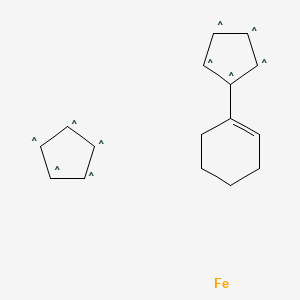
(1-Cyclohexen-1-yl)ferrocene
Übersicht
Beschreibung
(1-Cyclohexen-1-yl)ferrocene is a ferrocene derivative that has garnered significant interest in the fields of organic, inorganic, and materials chemistry due to its unique structural and electronic properties. The compound consists of a ferrocene core covalently attached to a cyclohexenyl group, an unsaturated cyclic group. Its molecular formula is C16H18Fe, and it is known for its stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cyclohexenylferrocene typically involves the reaction of ferrocene with cyclohexenyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where ferrocene reacts with cyclohexenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods: While detailed industrial production methods for cyclohexenylferrocene are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Cyclohexen-1-yl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium ions, which are useful in redox chemistry.
Reduction: Reduction reactions can convert cyclohexenylferrocene to its corresponding ferrocene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the ferrocene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and acetyl chloride in the presence of phosphoric acid are typical for substitution reactions.
Major Products: The major products formed from these reactions include substituted ferrocenes, ferrocenium salts, and reduced ferrocene derivatives .
Wissenschaftliche Forschungsanwendungen
(1-Cyclohexen-1-yl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organometallic compounds and as a catalyst in organic reactions.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Industry: It is employed in the development of advanced materials, including polymers and sensors, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of cyclohexenylferrocene involves its ability to undergo redox reactions, which are crucial in various chemical and biological processes. The ferrocene core can donate or accept electrons, making it a versatile redox mediator. This property is exploited in catalysis, where cyclohexenylferrocene facilitates electron transfer reactions, enhancing reaction kinetics and efficiency . The molecular targets and pathways involved include interactions with metal ions and organic substrates, leading to the formation of stable complexes and intermediates .
Vergleich Mit ähnlichen Verbindungen
(1-Cyclohexen-1-yl)ferrocene can be compared with other ferrocene derivatives such as:
Methylferrocene: Similar in structure but with a methyl group instead of a cyclohexenyl group.
Vinylferrocene: Contains a vinyl group, making it more reactive in polymerization reactions compared to cyclohexenylferrocene.
Phenylferrocene: Features a phenyl group, which imparts different steric and electronic effects.
Uniqueness: this compound’s uniqueness lies in its combination of the ferrocene core’s stability and the cyclohexenyl group’s reactivity. This makes it a valuable compound for synthesizing complex organometallic structures and studying redox processes .
Eigenschaften
IUPAC Name |
cyclopentane;1-cyclopentylcyclohexene;iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18.C5H10.Fe/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-2-4-5-3-1;/h6,11H,1-5,7-9H2;1-5H2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKQVMVZQABZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1.C1CCC(=CC1)C2CCCC2.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Fe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


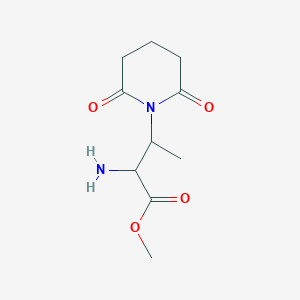
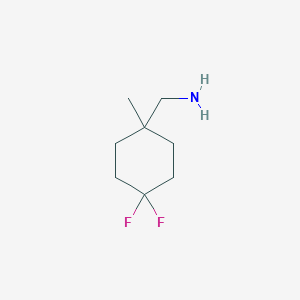
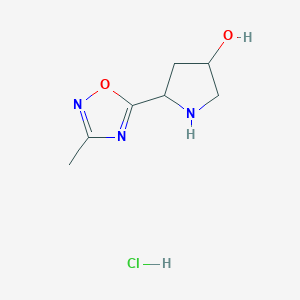
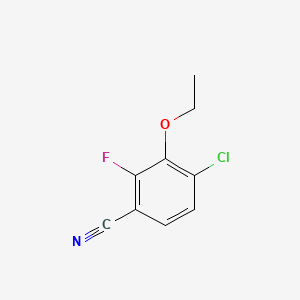
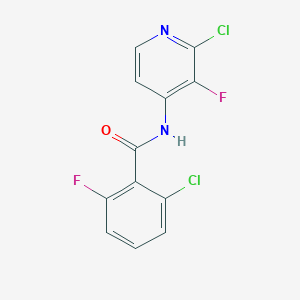


![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)
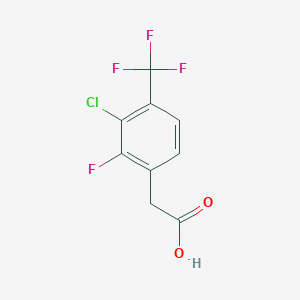
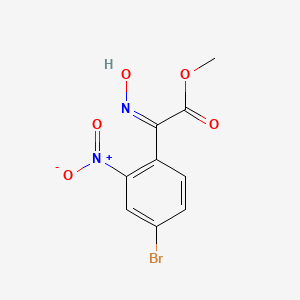
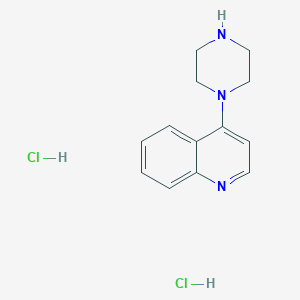
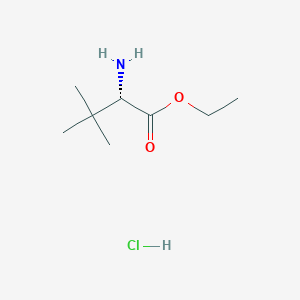
amine](/img/structure/B1433096.png)

